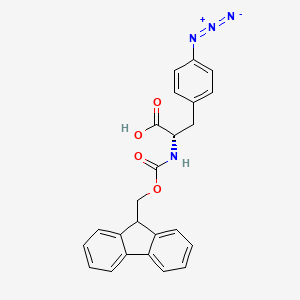

Fmoc-4-azido-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

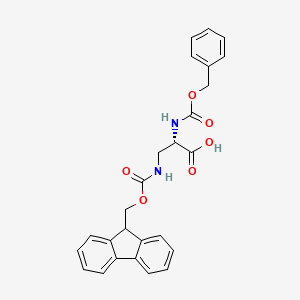

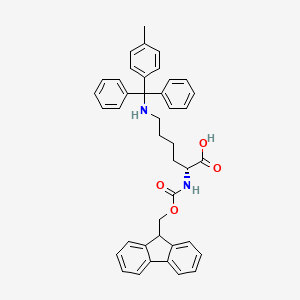

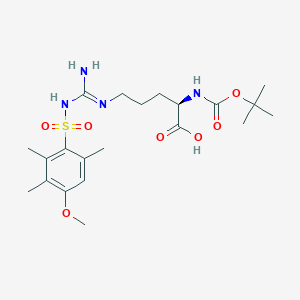

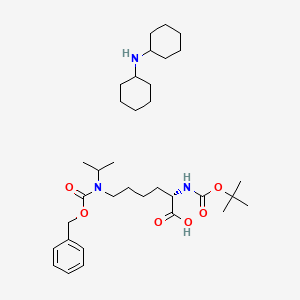

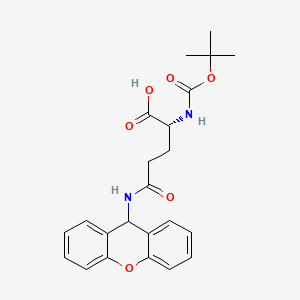

Fmoc-4-azido-L-phenylalanine is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428,44 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

HIV-1 Protease Inhibition : Fmoc-4-azido-L-phenylalanine derivatives have been utilized in the design of inhibitors for HIV-1 protease. Fullerene amino acid-derived peptides, including those derived from this compound, showed potential in inhibiting HIV-1 protease, suggesting their utility in antiretroviral therapy (Strom et al., 2015).

Signal Transduction Studies : The synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine, a phosphotyrosyl mimetic, has implications for signal transduction studies. These analogues are useful for preparing inhibitors against signal transduction pathways (Yao et al., 1999).

Synthesis of Phosphonomethylphenylalanine Derivatives : Fmoc-4-phosphonomethyl-D,L-phenylalanine has been synthesized for use in solid-phase peptide synthesis. This research is significant for the synthesis of peptides corresponding to phosphorylated sites of certain phosphatases (Baczko et al., 1996).

Hydrogelation and Self-Assembly : Fmoc-phenylalanine derivatives, including those with halogenation, have been shown to self-assemble and promote hydrogelation in aqueous solvents. This is crucial for understanding the role of hydrophobic and π–π interactions in self-assembly (Ryan et al., 2010).

Antibacterial Composite Materials : Fmoc-pentafluoro-L-phenylalanine-OH nanoassemblies have been used to develop antibacterial composite materials. These materials have shown significant inhibition of bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).

Native Chemical Ligation : The synthesis of erythro-N-Boc-β-mercapto-L-phenylalanine has enabled native chemical ligation at phenylalanine. This is applied to the synthesis of peptides, demonstrating its compatibility with reactive side chains (Crich & Banerjee, 2007).

Antibacterial Synergy Development : Fmoc-phenylalanine hydrogel combined with aztreonam showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating a potential new strategy for bacterial wound infections management (Gahane et al., 2020).

Mécanisme D'action

Fmoc-4-azido-L-phenylalanine: A Detailed Study of Its Mechanism of Action

This compound, also known as Fmoc-L-4-Azidophe, is a unique compound with a variety of applications in biochemistry and peptide synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets proteins for functionalization . The compound’s unique reactivity allows it to be incorporated into proteins at defined positions .

Mode of Action

The azido group in this compound can react with alkenes or alkynes via Huisgen 1,3-dipolar cycloaddition, also known as click chemistry . This reaction generates stable triazole linkages . The compound’s mode of action is thus based on its ability to form these linkages with target proteins, thereby modifying their structure and function .

Biochemical Pathways

This compound is involved in the biochemical pathway of protein synthesis . It is used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The compound’s azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf, but insoluble in water, methanol, and acetonitrile . These solubility properties may influence the compound’s bioavailability.

Result of Action

The result of this compound’s action is the functionalization of proteins . The azide functionalities in the protein can be modified with almost any alkyne bearing molecule by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This modification can alter the protein’s properties and functions, enabling the creation of membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and shock, and it is typically stored at -20°C . These conditions help maintain the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Fmoc-4-azido-L-phenylalanine plays a significant role in biochemical reactions. It is used as a building block in peptide synthesis to create peptides with specific properties and functions . It has been used to create membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Cellular Effects

The cellular effects of this compound are diverse and significant. For instance, it has been shown to have antibacterial activity against Gram-positive bacteria . At low concentrations, this compound inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its unique azido group. The side-chain azido (N3) group is stable in trifluoroacetic acid (TFA) or piperidine (Pip), two reagents commonly used in Solid Phase Peptide Synthesis (SPPS) . The azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a building block in peptide synthesis, suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCQWPWXJJNFA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.